molecular formula C10H11FO2 B1604192 Methyl 3-(4-fluorophenyl)propanoate CAS No. 2928-14-5

Methyl 3-(4-fluorophenyl)propanoate

Cat. No. B1604192
CAS RN: 2928-14-5
M. Wt: 182.19 g/mol
InChI Key: XCRXMWBQKYTDFI-UHFFFAOYSA-N
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Patent
US04409017

Procedure details

Crude methyl 2-bromo-3-(4-fluorophenyl)propionate in acetic acid (330 ml) was stirred and treated with zinc dust (32.75 g) in portions over 30 minutes. The mixture was stirred for an additional 30 minutes and filtered, and the filter cake was washed with acetic acid. After the filtrate was evaporated the residue was partitioned between methylene chloride and water to give crude methyl 3-(4-fluorophenyl)propionate, which was refluxed with aqueous sodium hydroxide (400 ml, 10%) for 2 hrs, cooled, treated with decolorizing carbon, and filtered. The filtrate was acidified with 5 N HCl and filtered. The filter cake was washed extensively with water to give 3-(4-fluorophenyl)propionic acid (20.0 g) as colourless crystals, mp 90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
32.75 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[C:3]([O:5][CH3:6])=[O:4]>C(O)(=O)C.[Zn]>[F:14][C:11]1[CH:10]=[CH:9][C:8]([CH2:7][CH2:2][C:3]([O:5][CH3:6])=[O:4])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OC)CC1=CC=C(C=C1)F
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
32.75 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with acetic acid
CUSTOM
Type
CUSTOM
Details
After the filtrate was evaporated the residue
CUSTOM
Type
CUSTOM
Details
was partitioned between methylene chloride and water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.